A Comprehensive Technical Guide to 2-Chloro-6-fluoronitrobenzene
A Comprehensive Technical Guide to 2-Chloro-6-fluoronitrobenzene
CAS Number: 64182-61-2
This technical guide provides an in-depth overview of 2-Chloro-6-fluoronitrobenzene, a pivotal chemical intermediate for professionals in research, development, and drug discovery. The document details its physicochemical properties, synthesis protocols, key applications, and safety information.
Physicochemical and Structural Data
2-Chloro-6-fluoronitrobenzene, with the CAS number 64182-61-2, is a substituted aromatic compound containing chloro, fluoro, and nitro functional groups.[1] These groups provide multiple reactive sites, making it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 2-Chloro-6-fluoronitrobenzene
| Property | Value | Source(s) |
| CAS Number | 64182-61-2 | [2][3] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][3][4] |
| Molecular Weight | 175.54 g/mol | [2][4][5] |
| Boiling Point | 245.1±20.0 °C (Predicted) | [6] |
| Density | 1.494±0.06 g/cm³ (Predicted) | [6] |
| Physical Form | Fused solid or liquid | [6][7] |
| Color | Yellow | [6] |
| InChI Key | GOIUPLBHNRTTIO-UHFFFAOYSA-N | [2][5][7] |
| Storage Temperature | Room Temperature | [6][7] |
Synthesis Protocol
The synthesis of 2-Chloro-6-fluoronitrobenzene can be achieved through a multi-step process starting from 2-chloro-6-fluoroaniline hydrochloride.[5][8] The general workflow involves diazotization of the aniline derivative followed by a Sandmeyer-type reaction.
Caption: Synthesis workflow for 2-Chloro-6-fluoronitrobenzene.
Experimental Protocol: Synthesis from 2-Chloro-6-fluoroaniline Hydrochloride[5][8]
-
Diazotization:
-
Prepare a solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated hydrochloric acid in 150 ml of water.
-
Slowly add a solution of 9 g of sodium nitrite in 25 ml of water to the aniline solution.
-
Crucially, maintain the temperature of the solution below 5°C throughout the addition.
-
-
Substitution Reaction:
-
In a separate vessel, prepare a stirred suspension of 18 g of cuprocupric sulfite and 60 g of sodium nitrite in 300 ml of water at room temperature.
-
Add the previously prepared diazonium salt solution to this suspension.
-
Stir the resulting mixture for 1 hour at room temperature.
-
-
Purification:
-
Steam distill the reaction mixture until no more product is observed condensing in the distillate.
-
Extract the distillate with ether.
-
Dry the ether extract using magnesium sulfate.
-
Concentrate the dried extract and distill the residue to yield the final product. The product is reported to have a boiling point of 148°-152° at 30 mm Hg.[8]
-
Applications in Research and Development
2-Chloro-6-fluoronitrobenzene is a highly versatile intermediate in the synthesis of complex organic molecules, primarily within the pharmaceutical and agrochemical industries.[1][9][10] Its utility stems from the distinct reactivity of the chloro, fluoro, and nitro groups on the benzene ring, which allows for precise and varied chemical modifications.[1]
-
Pharmaceutical Synthesis: The compound serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][11] The strategic placement of its functional groups enables chemists to perform reactions like nucleophilic substitution and reduction to introduce new functionalities, leading to the development of novel therapeutic agents.[1][11]
-
Agrochemical Development: In the agrochemical sector, this intermediate is instrumental in creating next-generation pesticides, herbicides, and fungicides.[10] Its derivatives can be tailored to exhibit potent and selective biological activity against pests and weeds, contributing to more effective and environmentally sustainable crop protection solutions.[10]
-
Specialty Chemicals and Materials Science: Beyond life sciences, 2-Chloro-6-fluoronitrobenzene is used in the synthesis of specialty chemicals, dyes, and advanced polymers.[9][10][12] Its unique electronic and structural properties can be harnessed to create materials with specific characteristics such as thermal stability or chemical resistance.[10][12]
Caption: Key application pathways for 2-Chloro-6-fluoronitrobenzene.
Spectroscopic Analysis Workflow
The structural elucidation of 2-Chloro-6-fluoronitrobenzene and its derivatives relies on standard spectroscopic techniques. While specific spectra for this compound require access to dedicated databases, a general analytical workflow is presented below.[13] Spectroscopic data for similar compounds can be found in resources like ChemicalBook.[13][14]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C-NO₂ stretching vibrations, and aromatic C-H, C-Cl, and C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Elucidates the precise connectivity of atoms. ¹H NMR shows the number and environment of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR provides information on the fluorine atom's environment and coupling.
Caption: General workflow for spectroscopic structure determination.
Safety and Handling Information
2-Chloro-6-fluoronitrobenzene is considered a hazardous substance and requires careful handling in a laboratory or industrial setting.[15][16] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Table 2: Summary of Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [7][17] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][17] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. | [15][16][17] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place. Store locked up. | [15][17] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [15] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment. | [15][16] |
References
- 1. nbinno.com [nbinno.com]
- 2. 64182-61-2 | 2-Chloro-6-fluoronitrobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. 64182-61-2 | 2-Chloro-6-fluoronitrobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 5. Synthesis routes of 2-Chloro-6-fluoronitrobenzene [benchchem.com]
- 6. 2-Chloro-6-fluoronitrobenzene CAS#: 64182-61-2 [m.chemicalbook.com]
- 7. 2-Chloro-6-fluoronitrobenzene | 64182-61-2 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. chemimpex.com [chemimpex.com]
- 13. 2-Chloro-6-fluoronitrobenzene(64182-61-2) 1H NMR [m.chemicalbook.com]
- 14. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR [m.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chemscene.com [chemscene.com]
2-Chloro-6-fluoronitrobenzene
Meisenheimer Complex
(Resonance Stabilized)
Substituted Product
